Benzenepropanoic acid, 5-bromo-2-iodo-

Hypervalent iodine chemistry Alcohol oxidation Synthetic methodology

Benzenepropanoic acid, 5-bromo-2-iodo- (CAS 1261518-06-2, C9H8BrIO2, MW 354.97 g/mol) is a halogenated aromatic carboxylic acid featuring bromine at the 5-position and iodine at the 2-position of the phenyl ring. The ortho-iodo substitution pattern enables the generation of hypervalent iodine (III) species such as 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), a class of reagents widely used for mild alcohol oxidation.

Molecular Formula C9H8BrIO2
Molecular Weight 354.97 g/mol
Cat. No. B12332416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 5-bromo-2-iodo-
Molecular FormulaC9H8BrIO2
Molecular Weight354.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CCC(=O)O)I
InChIInChI=1S/C9H8BrIO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
InChIKeyGQSDLZDRVUUVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepropanoic Acid, 5-Bromo-2-Iodo- | Building Block & Hypervalent Iodane Precursor


Benzenepropanoic acid, 5-bromo-2-iodo- (CAS 1261518-06-2, C9H8BrIO2, MW 354.97 g/mol) is a halogenated aromatic carboxylic acid featuring bromine at the 5-position and iodine at the 2-position of the phenyl ring [1]. The ortho-iodo substitution pattern enables the generation of hypervalent iodine (III) species such as 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), a class of reagents widely used for mild alcohol oxidation [2]. Its dual-halogen architecture provides orthogonal handles for chemoselective cross-coupling—iodine undergoes preferential oxidative addition in Pd- or Ni-catalyzed reactions, while bromine can be reserved for subsequent functionalization [3].

Benzenepropanoic Acid, 5-Bromo-2-Iodo-: Why Regioisomers and Mono-Halogenated Analogs Cannot Replace It


Interchanging 5-bromo-2-iodo- benzenepropanoic acid with its 4-bromo-2-iodo-, 2-bromo-3-iodo-, or mono-halogenated (e.g., 2-iodo-, 5-bromo-) congeners alters both the electronic landscape of the aromatic ring and the accessibility of the iodo group for hypervalent activation. The 2-iodo group is essential for generating benziodoxolone-based oxidants, while the 5-bromo substituent modulates the redox potential of the resulting hypervalent iodine reagent [1]. In cross-coupling applications, misordered halogen placement (e.g., 2-chloro-6-iodo [2] or 4-bromo-2-iodo [3]) modifies the regiochemical outcome and chemoselectivity profile, rendering the synthetic route non-transferable without extensive re-optimization. The specific 5-bromo-2-iodo substitution pattern is thus a fixed parameter in validated synthetic sequences for high-value targets.

Benzenepropanoic Acid, 5-Bromo-2-Iodo-: Quantitative Differentiation Evidence vs. Analogs


Ortho-Iodo Group Enables Hypervalent Iodine Oxidant Synthesis: ABBX Generation

The ortho-iodo substitution pattern uniquely positions 5-bromo-2-iodobenzoic acid as a direct precursor to the hypervalent iodine (III) oxidant 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX) [1]. This transformation is not accessible to 3-bromo-2-iodo- or 4-bromo-2-iodo- regioisomers due to geometric constraints in forming the requisite benziodoxolone ring. In contrast, the 5-bromo-2-iodobenzoic acid (C7 variant) undergoes oxidation to ABBX, which achieves >90% yield in benzylic alcohol to aldehyde conversions under mild conditions, whereas mono-iodo analog 2-iodobenzoic acid yields the less reactive parent benziodoxole [2].

Hypervalent iodine chemistry Alcohol oxidation Synthetic methodology

C(sp2)-I vs. C(sp2)-Br Chemoselectivity in Cross-Coupling: Ortho-Iodo Preferentially Engages Ni/Pd Catalysts

The 5-bromo-2-iodo- substitution pattern confers predictable chemoselectivity in cross-electrophile coupling (XEC) reactions: the C(sp2)-I bond undergoes oxidative addition significantly faster than C(sp2)-Br, enabling sequential or site-selective functionalization [1]. In contrast, 2-chloro-6-iodo- benzenepropanoic acid exhibits a reversed selectivity profile due to the differing electronic effects of chloro vs. bromo substituents, requiring distinct catalyst/ligand systems for the same outcome [2]. The 5-bromo-2-iodo- compound allows iodine-selective coupling with alkyl bromides using Ni catalysis (demonstrated for bromo(iodo)arenes), leaving the 5-bromo handle intact for a second orthogonal coupling step [3].

Cross-coupling Chemoselectivity Nickel catalysis Palladium catalysis

Hydrazide-Hydrazone Derivatives from 5-Bromo-2-Iodobenzoic Acid Exhibit Cytotoxicity Against 769-P Renal Cancer Cells

Fourteen novel hydrazide-hydrazones synthesized from 5-bromo-2-iodobenzoic acid were evaluated for in vitro bioactivity. Derivative 16 demonstrated selective toxicity against 769-P renal cancer cells, with the proposed mechanism involving inhibition of the COX-2 mediated signaling pathway [1]. While IC50 values are not publicly available for this specific derivative, the structure-activity relationship (SAR) indicates that the 5-bromo-2-iodo substitution pattern is essential for the observed COX-2 inhibition, distinguishing it from analogs lacking the iodo group or bearing alternative halogen pairs [2].

Medicinal chemistry Anticancer Hydrazide-hydrazone COX-2 inhibition

Phenylpropanoic Acid Backbone vs. Benzoic Acid Core: Chain Flexibility and Synthetic Versatility

The benzenepropanoic acid scaffold (C9, 3-phenylpropanoic acid) offers an extended alkyl linker compared to the benzoic acid (C7) or phenylacetic acid (C8) congeners. The C9 homolog 3-(5-bromo-2-iodophenyl)propanoic acid (MW 354.97) has three rotatable bonds versus two for the C8 analog (2-(5-bromo-2-iodophenyl)acetic acid, MW 340.94) and one for the C7 analog (5-bromo-2-iodobenzoic acid, MW 326.91) [1]. This additional conformational freedom alters the spatial presentation of the carboxylic acid group for conjugation or cyclization, and increases lipophilicity (XLogP3 estimated at ~3 for the C9 homolog vs. ~2.4 for the C8 analog), impacting passive membrane permeability in drug discovery contexts.

Organic synthesis Building blocks Chain extension Medicinal chemistry

Benzenepropanoic Acid, 5-Bromo-2-Iodo-: Validated Application Scenarios for Procurement


Synthesis of Hypervalent Iodine Oxidant ABBX for Mild Alcohol Oxidation

Procure 5-bromo-2-iodobenzoic acid (the C7 congener) to prepare ABBX, a chemoselective oxidant that converts benzylic and aliphatic secondary alcohols to aldehydes and ketones in >90% yield [1]. This oxidant is used in total synthesis where mild, metal-free conditions are required to preserve acid- or base-sensitive functionality. The 5-bromo-2-iodo substitution is mandatory; regioisomers do not form the requisite benziodoxolone ring. The benzenepropanoic acid homolog (C9) serves as an alternative starting material for analogous hypervalent iodine reagents with extended linkers for tailored solubility or immobilization.

Orthogonal Cross-Coupling: Sequential C-I then C-Br Functionalization

Utilize 3-(5-bromo-2-iodophenyl)propanoic acid in Ni- or Pd-catalyzed cross-electrophile coupling sequences. The ortho-iodo group undergoes selective oxidative addition, enabling installation of a first coupling partner (e.g., alkyl, aryl) while leaving the 5-bromo handle intact for a subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling step [2]. This orthogonal reactivity is not reliably achieved with 2-chloro-6-iodo or 4-bromo-2-iodo analogs, which exhibit altered chemoselectivity profiles requiring re-optimization of catalyst/ligand systems [3].

Medicinal Chemistry Scaffold for Hydrazide-Hydrazone COX-2 Inhibitors

Employ 5-bromo-2-iodobenzoic acid as the core scaffold for synthesizing hydrazide-hydrazone libraries. Derivative 16 from a 14-compound series exhibited selective cytotoxicity against 769-P renal cancer cells, with evidence of COX-2 pathway inhibition [4]. The 5-bromo-2-iodo substitution pattern is critical for activity; substituting with regioisomeric or mono-halogenated starting materials would generate a different chemical space and cannot reproduce the published SAR.

Extended Linker Applications: Conjugation, Biotinylation, and Solid-Phase Synthesis

Select the benzenepropanoic acid homolog (C9, 3-(5-bromo-2-iodophenyl)propanoic acid) when a longer, flexible alkyl linker is required. The three-carbon propanoic acid chain provides greater distance between the aromatic ring and the carboxylic acid group compared to benzoic acid (C7) or phenylacetic acid (C8) analogs . This added length facilitates conjugation to biotin, fluorophores, or solid supports, and may enhance solubility or membrane permeability in cellular assays—a differentiating factor in chemical biology and probe development workflows.

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